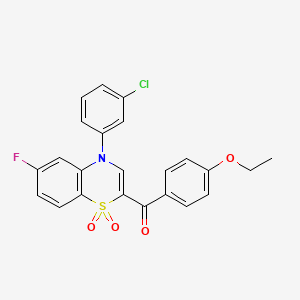

4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound belongs to the benzothiazine-dione class, characterized by a 1,1-dioxide benzothiazine core. Its structure includes a 3-chlorophenyl group at the 4-position, a 4-ethoxybenzoyl moiety at the 2-position, and a fluorine atom at the 6-position. The ethoxybenzoyl group enhances lipophilicity, while the chloro and fluoro substituents likely influence electronic properties and steric interactions, critical for biological activity or material applications .

Properties

IUPAC Name |

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFNO4S/c1-2-30-19-9-6-15(7-10-19)23(27)22-14-26(18-5-3-4-16(24)12-18)20-13-17(25)8-11-21(20)31(22,28)29/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOSHOWIEXWUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of a 2-aminobenzenethiol derivative with a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

Ethoxybenzoylation: The ethoxybenzoyl group can be introduced through an esterification reaction using ethoxybenzoic acid and a suitable activating agent such as dicyclohexylcarbodiimide (DCC).

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: The compound can inhibit specific enzymes involved in various biological processes, leading to therapeutic effects.

Interaction with Receptors: It can bind to specific receptors on the cell surface, modulating cellular signaling pathways.

Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Research Findings and Methodological Considerations

Structural characterization of these compounds relies on crystallographic tools like SHELX (for refinement) and ORTEP-3 (for visualization), which are critical for determining substituent configurations and intermolecular interactions . However, the evidence lacks pharmacological or thermodynamic data, limiting direct activity comparisons.

Biological Activity

The compound 4-(3-chlorophenyl)-2-(4-ethoxybenzoyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine class, which has been studied for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C26H20ClFN2O4

- Molecular Weight : 478.9 g/mol

- CAS Number : 866345-36-0

Structure

The compound features a complex structure that incorporates a chlorophenyl group, an ethoxybenzoyl moiety, and a fluoro-substituted benzothiazine core. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : It has been observed that these compounds can cause cell cycle arrest at the G2/M phase, leading to inhibited cancer cell proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar benzothiazine derivatives have shown efficacy against various pathogens, including bacteria and fungi.

Case Studies

- Antibacterial Activity : A study demonstrated that benzothiazine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes and inhibition of protein synthesis.

- Antifungal Activity : Another investigation revealed that related compounds showed antifungal activity against Candida albicans, indicating the potential for therapeutic applications in treating fungal infections.

Anti-inflammatory Effects

Benzothiazine derivatives are also noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases.

In Vitro Studies

In vitro studies have employed various human cancer cell lines to assess the cytotoxicity of the compound. The results indicate a dose-dependent response, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest that the compound may reduce tumor size in xenograft models without significant toxicity to normal tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.